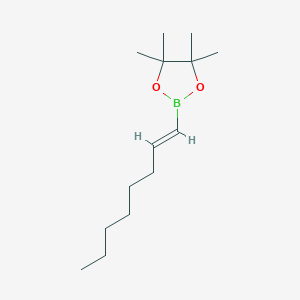

trans-1-Octen-1-ylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-55-1 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Considerations

The reaction proceeds via a cobalt acetylide intermediate (), which undergoes boryl ligand transfer to form a vinylcobalt species (). Isotopic labeling studies confirm that the two boryl groups originate from distinct diboron molecules, enabling stereoselective control. For trans-4,4,5,5-tetramethyl derivatives, steric effects from the methyl groups likely influence the regioselectivity of boryl insertion, favoring the trans-configuration.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes solubility |

| Temperature | 80°C | Accelerates ring closure |

| Catalyst | (0.1 eq) | Enhances protonation |

Suzuki-Miyaura Cross-Coupling Applications

Although primarily a conjugation method, Suzuki-Miyaura cross-coupling can indirectly support the synthesis of trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane by constructing the oct-1-enyl moiety.

Boronic Ester Transmetalation

Aryl or alkenyl halides couple with boronic esters under palladium catalysis. For example, coupling 1-bromo-1-octene with a preformed dioxaborolane boronic ester would install the octenyl group.

Stereochemical Control in Dioxaborolane Synthesis

The trans-configuration of the methyl groups in the dioxaborolane ring arises from steric hindrance during cyclization. Computational studies suggest that the transition state for ring closure favors the trans-isomer due to reduced torsional strain .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Substitution Reactions: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Alcohols and Ketones: Formed through oxidation reactions.

Alkanes and Alkenes: Formed through reduction reactions.

Scientific Research Applications

Synthetic Applications

-

Suzuki-Miyaura Coupling Reactions

- The compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This method is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds and pharmaceuticals. It allows for the coupling of aryl halides with boronic acids or esters to produce complex organic molecules.

- Case Study : In a study published by Wako Organic Square, trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane was successfully employed to synthesize various biaryl derivatives that exhibit anti-cancer properties .

-

Synthesis of Boronates

- The compound serves as a precursor for synthesizing various boronate esters which are pivotal in organic synthesis. These boronates can be further transformed into alcohols or other functional groups through hydrolysis.

- Data Table :

| Reaction Type | Reagents Used | Products Obtained |

|---|---|---|

| Suzuki Coupling | Aryl halide + Boronate | Biaryl compounds |

| Hydrolysis | Boronate + Water | Alcohols |

Biological Applications

-

Anticancer Research

- The compound has been investigated for its potential anticancer activity. Its derivatives have shown promising results in inhibiting tumor growth in vitro.

- Case Study : Research published in PubChem highlighted the effectiveness of derivatives of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane against specific cancer cell lines .

-

Drug Delivery Systems

- Due to its boron content and ability to form stable complexes with various biomolecules, this compound is being explored for use in drug delivery systems. Its properties may enhance the solubility and bioavailability of poorly soluble drugs.

Material Science Applications

- Polymer Chemistry

- The compound can be used as a building block in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives.

- Data Table :

| Polymer Type | Monomer Used | Application Area |

|---|---|---|

| Thermosetting Polymers | Boronic acid derivatives | Coatings and adhesives |

| Conductive Polymers | Conjugated systems with boron compounds | Electronics |

Mechanism of Action

The mechanism of action of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions . The compound acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane, emphasizing substituent effects on properties and applications:

*Calculated molecular weight based on formula C₁₄H₂₅BO₂.

Key Comparative Insights:

Substituent Electronic Effects :

- Electron-rich groups (e.g., phenylethynyl ) enhance stability but may reduce reactivity in cross-couplings.

- Electron-deficient substituents (e.g., fluorinated alkenyl ) improve oxidative resistance and compatibility with polar reaction conditions.

Steric Considerations :

- Bulky substituents (e.g., tert-butyl ) hinder undesired side reactions but may reduce solubility.

- trans-Alkenyl groups (hypothesized for the target compound) likely exhibit lower steric hindrance than cis analogs, facilitating coupling reactions .

Thermal and Chemical Stability :

- Halogenated and fluorinated derivatives (e.g., ) show superior thermal stability.

- trans-Configured alkenylboronates are less prone to isomerization under heat compared to cis isomers, as observed in pyrolysis studies of citronellene derivatives .

Applications in Synthesis :

- Aryl and heterocyclic variants (e.g., ) are pivotal in synthesizing conjugated polymers and pharmaceuticals.

- The target compound’s trans-alkenyl group may enable stereocontrolled synthesis of natural products or agrochemicals.

Research Findings and Data

- NMR Characterization : Phenyl and o-tolyl derivatives exhibit distinct ¹H NMR signals for methyl groups (δ 1.03–1.30 ppm) and aromatic protons (δ 7.30–7.80 ppm) .

- Thermal Behavior : trans-Isomers of alkenylboronates require higher pyrolysis temperatures (≥475°C) than cis analogs (400°C) to initiate decomposition, aligning with citronellene studies .

- Cross-Coupling Efficiency : Fluorinated and halogenated derivatives achieve >90% yields in Suzuki-Miyaura reactions under mild conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

Biological Activity

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane (CAS Number: 170942-79-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C14H27BO2

- Molecular Weight : 238.17 g/mol

- Density : 0.881 g/mL at 25 °C

- Boiling Point : 86-90 °C at 0.4-0.5 mmHg

- Flash Point : 110 °C

Synthesis

The synthesis of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane typically involves the reaction of suitable boron precursors under specific conditions. For instance, it can be synthesized via a palladium-catalyzed borylation reaction using pinacolborane and appropriate substrates in a solvent like tetrahydrofuran at elevated temperatures .

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. Specifically, trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane has been evaluated for its effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation via ROS generation |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

These findings suggest that the compound may induce cell death through oxidative stress mechanisms and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to anticancer activity, trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane has shown promise in reducing inflammation. A study focused on lung inflammation models demonstrated that this compound could significantly decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 75 |

| TNF-alpha | 300 | 90 |

This suggests a potential application in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments alone.

Case Study 2: Lung Inflammation

In a preclinical model of lung inflammation induced by cigarette smoke exposure, administration of the compound resulted in reduced lung tissue damage and improved pulmonary function metrics. Histological analysis showed decreased infiltration of inflammatory cells and preserved alveolar architecture .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions involving organoboron intermediates. For example, analogous dioxaborolanes are prepared by reacting pinacol borane with alkynyl or alkenyl halides under inert atmospheres (e.g., argon) to prevent oxidation . Purification often involves column chromatography with silica gel and solvents like hexanes/ethyl acetate mixtures, supplemented with triethylamine to suppress boronate decomposition . Purity optimization requires monitoring by NMR to confirm the absence of hydrolyzed boronic acid byproducts .

Q. How should trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane be characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR for verifying the alkenyl substituent and pinacol backbone. NMR is critical for confirming boron coordination (δ ~30 ppm for dioxaborolanes) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data when using trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies in coupling efficiency often arise from steric hindrance of the oct-1-enyl group or competing β-hydride elimination. To mitigate:

- Catalyst Optimization : Use Pd(PPh) or XPhos-based catalysts for bulky substrates .

- Solvent/Base Selection : Employ THF/water mixtures with KCO to stabilize the boronate intermediate .

- Reaction Monitoring : Track boronate consumption via NMR to identify incomplete transmetalation .

Q. How can radical addition reactions involving this compound be optimized for regioselectivity?

- Methodological Answer : Radical additions (e.g., with polyhaloalkanes) require initiators like AIBN and strict temperature control. For example, bromotrichloromethane adds regioselectively to the alkenyl group in refluxing benzene, but side reactions (e.g., homocoupling) can be suppressed by limiting radical initiator concentrations and using scavengers like TEMPO .

Q. What analytical challenges arise in quantifying phenolic hydroxyl groups using dioxaborolane derivatives, and how are they addressed?

- Methodological Answer : While dioxaborolanes like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enable NMR analysis of hydroxyl groups, overlapping signals for condensed vs. uncondensed phenolics complicate quantification. Resolution is improved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.